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Acetaldehyde diisoamyl acetal - 13002-09-0

Acetaldehyde diisoamyl acetal

Catalog Number: EVT-365991
CAS Number: 13002-09-0
Molecular Formula: C12H26O2
Molecular Weight: 202.33 g/mol
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Product Introduction

Description
Acetaldehyde diisoamyl acetal, also known as 1, 1-bis(isopentyloxy)-ethane or 1, 1-di-3-methylbutoxyethane, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Acetaldehyde diisoamyl acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, acetaldehyde diisoamyl acetal is primarily located in the membrane (predicted from logP). Acetaldehyde diisoamyl acetal has an alcoholic, ethereal, and fermented taste.
Source and Classification

Acetaldehyde diisoamyl acetal, also known by its chemical formula C12H26O2\text{C}_{12}\text{H}_{26}\text{O}_2 and CAS Number 13002-09-0, is classified as an acetal. It is primarily used as a flavoring agent due to its fruity odor profile, making it suitable for food and beverage applications . The compound is recognized for its role in the production of various food products, including beverages and confections .

Synthesis Analysis

The synthesis of acetaldehyde diisoamyl acetal can be achieved through several methods. One prominent method involves the reaction of acetaldehyde with isoamyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the acetal:

Acetaldehyde+2Isoamyl AlcoholAcid CatalystAcetaldehyde Diisoamyl Acetal+Water\text{Acetaldehyde}+2\text{Isoamyl Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{Acetaldehyde Diisoamyl Acetal}+\text{Water}

Key parameters for this synthesis include:

  • Temperature: The reaction is generally conducted at elevated temperatures (around 60-80 °C) to enhance reaction rates.
  • Time: Reaction times may vary from several hours to overnight depending on the desired yield.
  • Molar Ratios: The stoichiometric ratio of acetaldehyde to isoamyl alcohol is crucial; typically, a slight excess of isoamyl alcohol is used to drive the reaction towards acetal formation .
Molecular Structure Analysis

The molecular structure of acetaldehyde diisoamyl acetal consists of two isoamyl groups attached to an acetaldehyde moiety through ether linkages. Its structural formula can be represented as:

 CH3 CH2C OC5H11)2\text{ CH}_3\text{ CH}_2\text{C OC}_5\text{H}_{11})_2

The compound has a molecular weight of 202.33 g/mol and features two ether functional groups that contribute to its stability and reactivity. The presence of branched isoamyl groups enhances its flavor profile while providing steric hindrance that influences reactivity in chemical processes .

Chemical Reactions Analysis

Acetaldehyde diisoamyl acetal primarily undergoes hydrolysis and substitution reactions. In aqueous environments or under acidic conditions, it can hydrolyze back into acetaldehyde and isoamyl alcohol:

Acetaldehyde Diisoamyl Acetal+WaterAcidAcetaldehyde+2Isoamyl Alcohol\text{Acetaldehyde Diisoamyl Acetal}+\text{Water}\xrightarrow{\text{Acid}}\text{Acetaldehyde}+2\text{Isoamyl Alcohol}

This reaction is reversible and can be influenced by factors such as temperature and pH. Additionally, acetaldehyde diisoamyl acetal can participate in nucleophilic substitution reactions where it acts as a protecting group for aldehydes during synthetic procedures .

Mechanism of Action

In synthetic chemistry, acetaldehyde diisoamyl acetal serves as a protecting group for aldehydes. During reactions where aldehydes are susceptible to unwanted side reactions, forming an acetal can shield these functional groups until desired conditions for further transformation are met .

Physical and Chemical Properties Analysis

Acetaldehyde diisoamyl acetal exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless liquid.
  • Odor: Fruity aroma characteristic of many flavoring agents.
  • Boiling Point: Approximately 210 °C.
  • Density: About 0.83 g/cm³.
  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water due to its hydrophobic isoamyl groups.

These properties make it suitable for various applications in food technology and synthetic organic chemistry .

Applications

Acetaldehyde diisoamyl acetal has diverse applications across multiple sectors:

  • Flavoring Agent: Widely used in beverages, dairy products, hard candies, and chewing gums at concentrations ranging from 10-40 ppm depending on the product type .
  • Fragrance Industry: Employed in perfumes and scented products due to its pleasant odor.
  • Synthetic Chemistry: Acts as a protecting group for aldehydes during organic synthesis processes.
Introduction to Acetaldehyde Diisoamyl Acetal

Chemical Identity and Structural Characterization

Acetaldehyde diisoamyl acetal is systematically named as 1,1-di-isopentyloxyethane (IUPAC) or alternatively as 3-methyl-1-[1-(3-methylbutoxy)ethoxy]butane, reflecting its branched alkyl chain structure. The compound's molecular formula is C₁₂H₂₆O₂, with a molecular weight of 202.34 g/mol. Its chemical architecture consists of an acetal functional group (-CH(OR)₂) where the central ethane carbon is bonded to two oxygen atoms, each connected to isoamyl (isopentyl) groups—3-methylbutyl moieties that confer significant hydrophobicity [1] [6].

Table 1: Fundamental Physicochemical Properties

PropertySpecificationMeasurement Conditions
AppearanceColorless clear liquidVisual estimation
Molecular FormulaC₁₂H₂₆O₂-
Molecular Weight202.34 g/mol-
Specific Gravity0.822-0.83220°C
Refractive Index1.410-1.41820°C
Boiling Point210°C (760 mmHg); 70°C (2.5 mmHg)-
Flash Point49.5°C (121°F)TCC method
LogP (octanol-water)3.767-3.97Estimated
Solubility in Water16.19 mg/L25°C
Solubility in AlcoholMiscible-

The hydrophobic character evidenced by its low water solubility and relatively high logP value makes it particularly suitable for lipid-based food matrices and fragrance applications. Its structural stability under acidic conditions is typical of acetals, though it remains susceptible to hydrolysis under strong acidic conditions, regenerating the parent aldehyde (acetaldehyde) and alcohol (isoamyl alcohol). Spectroscopic characterization includes distinctive NMR signals: ¹H NMR typically shows a characteristic acetal proton signal at approximately 4.5 ppm and methylene/methyl signals between 0.8-1.7 ppm [1] [6].

Organoleptically, the compound delivers a complex sensory profile described as "alcoholic fruity ethereal green fermented" at 10% in dipropylene glycol. The flavor is characterized as "ethereal" with applications exploiting its fruity volatility to enhance fresh, green notes in various food systems. This sensory complexity arises from the molecular structure where the branched isoamyl groups moderate the volatility while the acetal center provides reactive lability that influences flavor release [1] [4].

Historical Context in Flavor and Fragrance Chemistry

The emergence of acetaldehyde diisoamyl acetal parallels the mid-20th century expansion of synthetic flavor chemistry, when chemists began systematically exploring derivatives of fundamental aroma compounds. Acetals as a class gained attention when researchers discovered they could modulate volatility and stabilize reactive aldehydes while providing novel sensory profiles unattainable with traditional ingredients. The isoamyl alcohol precursor (a fusel alcohol naturally present in fermented products) was selected for its congruent fruity character, which synergized with the acetaldehyde moiety [1].

Industrial adoption accelerated through the 1970s-1990s as flavor houses recognized its utility in reinforcing fruity nuances—particularly in apple, berry, and tropical flavor systems—where its green, fermented notes complemented existing flavor palettes. Commercial production was established by several key suppliers including BOC Sciences (marketed as 1,1'-(Ethylidenebis(oxy))bis(3-methylbutane)), Charkit Chemical (listed as ACETALDEHYDE DIISOAMYL ACETAL A01286), and Penta International (cataloged as 01-01600). Its inclusion in the FEMA GRAS list (FEMA 4024) in the late 20th century formalized its status as a legitimate flavor ingredient [1].

The compound's historical application reflects evolving consumer preferences toward synthetic flavor enhancers that could provide consistent, cost-effective alternatives to natural extracts. It found particular utility in chewing gum formulations (20-40 ppm) and beverage systems (10-30 ppm), where its stability in acidic environments offered advantages over more labile aroma compounds. This period marked the transition from simple flavor mimicking to sophisticated flavor architecture, where ingredients like acetaldehyde diisoamyl acetal served as modifying agents that altered temporal release and rounding effects in complex matrices [1] [6].

Role in Food Additives and Regulatory Frameworks

Acetaldehyde diisoamyl acetal holds significant yet complex status within global regulatory frameworks. It was granted the FEMA GRAS 4024 designation, indicating the Flavor and Extract Manufacturers Association's expert panel concluded it is "Generally Recognized As Safe" under conditions of intended use. Concurrently, it received the JECFA number 1729, with safety evaluation documented in the WHO Technical Report Series No. 947 (2007). These evaluations established acceptable usage thresholds across food categories based on comprehensive toxicological review and consumption pattern analysis [1] [3].

Table 2: FEMA GRAS Usage Levels in Food Categories

Food CategoryAverage Usual (ppm)Average Maximum (ppm)
Baked Goods25.050.0
Non-Alcoholic Beverages10.020.0
Alcoholic Beverages10.020.0
Frozen Dairy Products15.030.0
Fruit Ices10.020.0
Fish Products10.020.0
Hard Candy-20-40*
Chewing Gum-20-40*

*Treatt usage recommendations [1]

Within the European Union, it holds the DG SANTE Food Flavoring designation 06.055 (1,1-di-isopentyloxyethane) and falls under Structure Class I in the IFRA system—indicating substances with simple structural features and low potential toxicity. The IFRA recommendation limits usage to 2.0% in fragrance concentrates, reflecting its safe application parameters beyond food contexts. The Maximised Survey-derived Daily Intake (MSDI-EU) is estimated at 14.00 μg/capita/day, well below the Threshold of Concern (1800 μg/person/day) established for Class I substances [1].

Properties

CAS Number

13002-09-0

Product Name

Acetaldehyde diisoamyl acetal

IUPAC Name

3-methyl-1-[1-(3-methylbutoxy)ethoxy]butane

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C12H26O2/c1-10(2)6-8-13-12(5)14-9-7-11(3)4/h10-12H,6-9H2,1-5H3

InChI Key

LXKCTPBHCJDSKC-UHFFFAOYSA-N

SMILES

CC(C)CCOC(C)OCCC(C)C

Solubility

Soluble in non-polar solvents; insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(C)CCOC(C)OCCC(C)C

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